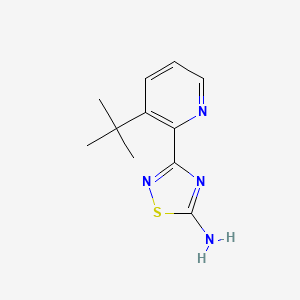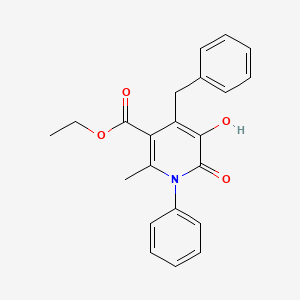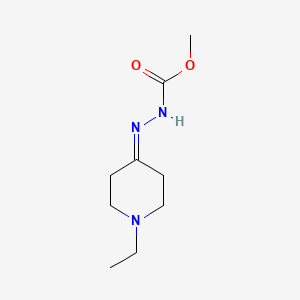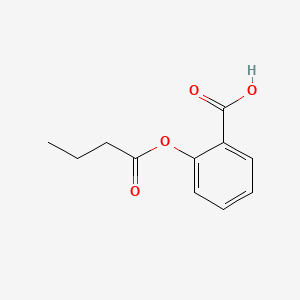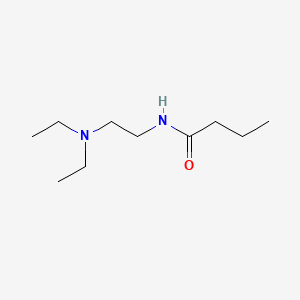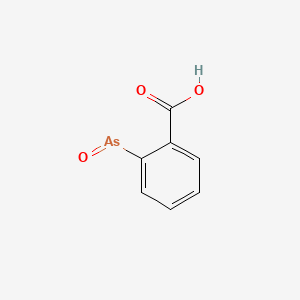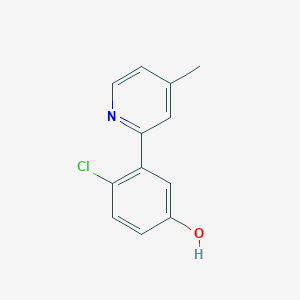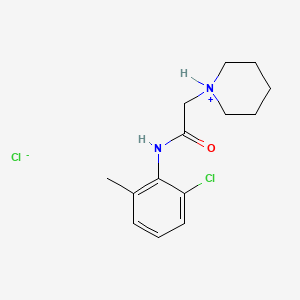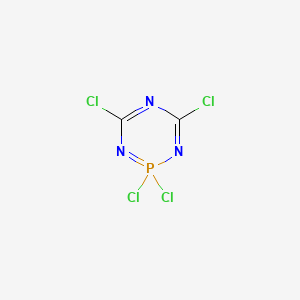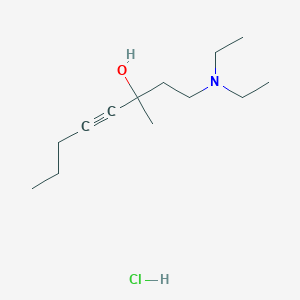
1-(Diethylamino)-3-methyloct-4-yn-3-ol--hydrogen chloride (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diethylamino)-3-methyloct-4-yn-3-ol–hydrogen chloride (1/1) is a chemical compound with a complex structure that includes a diethylamino group, a methyl group, and an octynol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethylamino)-3-methyloct-4-yn-3-ol–hydrogen chloride (1/1) typically involves multiple steps, starting with the preparation of the octynol backbone. This can be achieved through the alkylation of an appropriate alkyne precursor with a diethylamino group. The reaction conditions often require the use of strong bases and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Diethylamino)-3-methyloct-4-yn-3-ol–hydrogen chloride (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines.
Aplicaciones Científicas De Investigación
1-(Diethylamino)-3-methyloct-4-yn-3-ol–hydrogen chloride (1/1) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Diethylamino)-3-methyloct-4-yn-3-ol–hydrogen chloride (1/1) involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The compound may also interact with cellular membranes, altering their permeability and function.
Comparación Con Compuestos Similares
Similar Compounds
1-(Diethylamino)-3-methylbut-2-yn-1-ol: A similar compound with a shorter carbon chain.
1-(Diethylamino)-3-methylhex-4-yn-3-ol: Another compound with a different carbon chain length.
Uniqueness
1-(Diethylamino)-3-methyloct-4-yn-3-ol–hydrogen chloride (1/1) is unique due to its specific structure, which provides distinct chemical properties and reactivity. The presence of the diethylamino group and the octynol backbone allows for a wide range of chemical modifications and applications.
This detailed article provides a comprehensive overview of 1-(Diethylamino)-3-methyloct-4-yn-3-ol–hydrogen chloride (1/1), covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
53310-26-2 |
|---|---|
Fórmula molecular |
C13H26ClNO |
Peso molecular |
247.80 g/mol |
Nombre IUPAC |
1-(diethylamino)-3-methyloct-4-yn-3-ol;hydrochloride |
InChI |
InChI=1S/C13H25NO.ClH/c1-5-8-9-10-13(4,15)11-12-14(6-2)7-3;/h15H,5-8,11-12H2,1-4H3;1H |
Clave InChI |
IHKWZERAFOLAFA-UHFFFAOYSA-N |
SMILES canónico |
CCCC#CC(C)(CCN(CC)CC)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


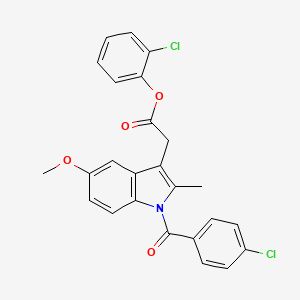
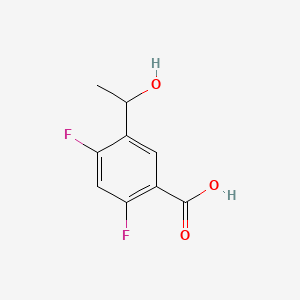
![N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide](/img/structure/B13758651.png)
